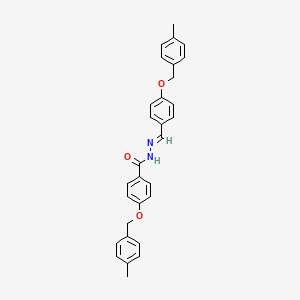![molecular formula C22H26N6 B15021076 6-ethyl-4-methyl-N-[5-(4-methylbenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B15021076.png)
6-ethyl-4-methyl-N-[5-(4-methylbenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ETHYL-4-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE is a complex organic compound characterized by its unique structure, which includes a quinazoline core and a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-4-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the triazine ring. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.
化学反応の分析
Types of Reactions
6-ETHYL-4-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce amine derivatives.
科学的研究の応用
6-ETHYL-4-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 6-ETHYL-4-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Triazine Derivatives: Compounds with triazine rings and varying functional groups.
Uniqueness
6-ETHYL-4-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE is unique due to its specific combination of quinazoline and triazine structures, which confer distinct chemical and biological properties not found in other similar compounds.
特性
分子式 |
C22H26N6 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
6-ethyl-4-methyl-N-[3-[(4-methylphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C22H26N6/c1-4-17-9-10-20-19(11-17)16(3)25-22(26-20)27-21-23-13-28(14-24-21)12-18-7-5-15(2)6-8-18/h5-11H,4,12-14H2,1-3H3,(H2,23,24,25,26,27) |
InChIキー |
OZTGUWKNAZMSBB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(4-Acetylphenyl)imino]methyl}phenyl benzoate](/img/structure/B15020994.png)
![N-(3,4-Dimethylphenyl)-N-({N'-[(E)-[2-(heptyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15020996.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B15020999.png)
![N'-[(1E)-(5-hydroxy-2-nitrophenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15021003.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B15021012.png)
![bis(4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B15021017.png)

![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15021025.png)
![2-(morpholin-4-yl)-5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15021032.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B15021033.png)
![2-(2-chlorophenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15021042.png)
![4-(2-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15021050.png)
![6-(4-Bromophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15021067.png)
![2-bromo-6-methoxy-4-[(Z)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15021071.png)
